Potency Comparison: hPGDS-IN-1 vs. First-Generation Inhibitor HQL-79
hPGDS-IN-1 exhibits a 500-fold greater biochemical potency against human H-PGDS compared to HQL-79. hPGDS-IN-1 inhibits the enzyme with an IC50 of 12 nM , while HQL-79 displays an IC50 of 6,000 nM (6 µM) in similar enzyme assays [1].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | HQL-79: 6,000 nM |
| Quantified Difference | 500-fold more potent |
| Conditions | Fluorescence Polarization Assay or Enzyme Immunoassay (EIA) for hPGDS-IN-1; Enzyme Immunoassay for HQL-79 |
Why This Matters
The substantial difference in potency dictates experimental working concentrations and influences the interpretation of in vivo efficacy, as HQL-79 requires micromolar doses to achieve similar target engagement.
- [1] MedChemExpress. HQL-79 Product Page. Accessed 2026. View Source
